The Chemical Architecture and Synthetic Utility of 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine
The Chemical Architecture and Synthetic Utility of 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of halogenated biaryl systems is a cornerstone of rational drug design. 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine (CAS: 1210419-18-3) represents a highly specialized, trifluorinated building block[1]. Primarily utilized as a core intermediate in the synthesis of novel kinase inhibitors—most notably Pim kinase inhibitors for oncological applications[2]—this molecule exemplifies how precise fluorination can dictate molecular conformation, metabolic stability, and target affinity.
This technical guide deconstructs the physicochemical properties, the optimized synthetic methodology, and the pharmacological utility of this critical intermediate.
Structural and Physicochemical Profiling
The structural genius of 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine lies in its asymmetric fluorination pattern. The molecule consists of a central 6-methylpyridine ring coupled at the 2-position to a 2,6-difluorophenyl moiety, with an additional fluorine atom at the 3-position of the pyridine ring[3].
The "Fluorine Effect" in Drug Design
As an Application Scientist, I frequently leverage this specific substitution pattern to solve three common drug development bottlenecks:
-
Conformational Locking: The steric bulk and profound electrostatic repulsion between the 3-fluoro substituent on the pyridine and the ortho-fluorines on the phenyl ring force the biaryl system into a highly twisted, non-planar conformation. This specific dihedral angle is critical for optimal insertion into the narrow, hydrophobic ATP-binding pockets of target kinases.
-
Metabolic Shielding: The 6-methyl group on pyridine rings is notoriously susceptible to CYP450-mediated oxidation. However, the intense electron-withdrawing nature of the adjacent fluorinated systems drastically reduces the electron density of the pyridine ring, shielding the methyl group from oxidative metabolism.
-
pKa Modulation: The basicity of the pyridine nitrogen is severely attenuated by the inductive effects of the three fluorine atoms. This prevents unwanted off-target interactions (such as hERG channel blockade, which is frequently triggered by highly basic amines) and enhances passive membrane permeability.
Quantitative Physicochemical Data
Table 1 summarizes the core physicochemical metrics that make this compound an ideal lipophilic anchor in drug discovery[1],[4].
| Property | Value |
| IUPAC Name | 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine |
| CAS Registry Number | 1210419-18-3 |
| Molecular Formula | C12H8F3N |
| Molecular Weight | 223.19 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (1 Nitrogen, 3 Fluorines) |
| Rotatable Bonds | 1 (Biaryl axis) |
| Estimated LogP | ~3.5 |
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The synthesis of highly sterically hindered, fluorinated biaryls requires a highly tuned catalytic system. The industry standard for synthesizing CAS 1210419-18-3 is a Palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated pyridine precursor and a fluorinated phenylboronic acid[5].
Self-Validating Protocol: Synthesis of CAS 1210419-18-3
Objective: Achieve >95% yield of the target biaryl compound while preventing protodeboronation of the boronic acid.
Reagents:
-
Electrophile: 2-Bromo-3-fluoro-6-methylpyridine (1.0 equiv)
-
Nucleophile: (1.2 equiv)[5]
-
Precatalyst: (0.02 equiv)
-
Ligand: Tri-tert-butylphosphine, P(tBu)3 (0.04 equiv)
-
Base: Potassium fluoride, KF (3.0 equiv)
-
Solvent System: THF / Hexane / Water (4:1:1 ratio)
Step-by-Step Workflow & Causality:
-
Rigorous Degassing (System Preparation): Charge a Schlenk flask with the THF/Hexane/Water solvent mixture. Sparge with ultra-pure argon for 30 minutes.
-
Causality: Pd(0) catalysts and electron-rich alkyl phosphines are highly susceptible to oxidation. Dissolved oxygen must be completely eliminated to prevent catalyst poisoning and subsequent reaction stalling.
-
-
Reagent Loading: Add the electrophile, boronic acid, and KF to the degassed solvent under positive argon pressure.
-
Causality: KF is chosen over stronger bases (like NaOH or KOtBu ) because it avoids the hydrolytic degradation of the fluorinated pyridine ring. Furthermore, fluoride specifically coordinates to the empty p-orbital of the boron atom, generating a highly reactive, electron-rich fluoroborate intermediate that accelerates the transmetalation step.
-
-
Catalyst Activation (Validation Checkpoint 1): In a separate argon-purged vial, pre-mix and P(tBu)3 in a minimal volume of THF. Stir for 5 minutes.
-
Validation: Observe a distinct color shift from deep purple/black to a pale yellow/orange solution. This visually validates the successful dissociation of the dba ligands and the formation of the active Pd(0)-Ln complex.
-
Causality: Pre-forming the active catalyst ensures rapid initiation of the oxidative addition step upon introduction to the main flask, thereby outcompeting the thermal degradation (protodeboronation) of the boronic acid.
-
-
Reaction Execution: Transfer the active catalyst to the main reaction flask. Heat to 60 °C under vigorous stirring for 1 hour. The bulky, electron-donating P(tBu)3 ligand drastically lowers the activation energy for the oxidative addition into the electron-deficient C-Br bond.
-
Workup & Final Validation (Validation Checkpoint 2): Quench with water, extract with ethyl acetate, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography. Validate the final structure using LC-MS (Target m/z: 224.2 [M+H]+) and 19F-NMR to confirm the preservation of all three fluorine environments.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for CAS 1210419-18-3.
Application in Drug Discovery: Pim Kinase Inhibitors
The primary commercial and research application of 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine is its use as a foundational building block in the synthesis of picolinamide-based kinase inhibitors , specifically targeting the Pim kinase family (Pim-1, Pim-2, Pim-3)[6],[2].
Mechanistic Rationale in Oncology
Unlike most kinases, Pim kinases lack a regulatory domain; they are constitutively active once transcribed. In various hematological malignancies (such as multiple myeloma and acute myeloid leukemia) and solid tumors, Pim kinases are heavily overexpressed due to upstream JAK/STAT pathway hyperactivation.
Once active, Pim kinases phosphorylate the pro-apoptotic protein BAD at the Ser112 residue. In its unphosphorylated state, BAD binds to and neutralizes the anti-apoptotic protein Bcl-2. However, phosphorylation by Pim inactivates BAD, freeing Bcl-2 to promote aggressive cancer cell survival and proliferation.
The Role of the Fluorinated Core
When synthesized into a complete picolinamide derivative (as detailed in[2]), the 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine moiety acts as a highly potent, ATP-competitive inhibitor core. The fluorinated biaryl system serves as a lipophilic anchor that deeply penetrates the hydrophobic hinge region of the kinase. The twisted conformation (enforced by the fluorine steric clash) perfectly mirrors the geometry of the ATP-binding pocket, while the fluorine atoms themselves engage in favorable multipolar interactions with the protein backbone, effectively shutting down the downstream survival signaling.
Caption: Pim kinase signaling pathway and the inhibitory intervention point.
Conclusion
The compound 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine is far more than a simple intermediate; it is a masterclass in applied physical organic chemistry. By utilizing precise fluorination to control molecular geometry, dampen basicity, and block metabolic liabilities, this building block enables the creation of highly selective, potent kinase inhibitors. Mastering its synthesis via optimized Suzuki-Miyaura coupling is an essential capability for any advanced medicinal chemistry program targeting complex oncological pathways.
References
- Google Patents (WIPO) - "WO2010026124A1 - Picolinamide derivatives as kinase inhibitors." (Original Assignee: Novartis AG).
Sources
- 1. 1210419-18-3|2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine|BLD Pharm [bldpharm.com]
- 2. WO2010026124A1 - Picolinamide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 3. 2-(2,6-Difluorophenyl)-3-Fluoro-6-Methylpyridine(WXC02866) | 1210419-18-3 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 162101-25-9 | 2,6-Difluorophenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. JP5412519B2 - Picolinamide derivatives as kinase inhibitors - Google Patents [patents.google.com]
